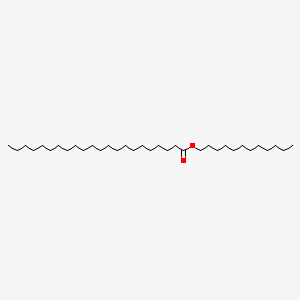
Lauryl behenate
Übersicht
Beschreibung
Lauryl behenate, also known as dodecanyl docosanoate, is a type of wax monoester . Its molecular formula is C34H68O2 . It has a calculated molar mass of 508.52193 g/mol .
Synthesis Analysis
Lauryl behenate can be synthesized through an enzymatic process. In one study, behenic acid was incorporated into the sn-1, 3 positions of triacylglycerols in palm olein and high-oleic sunflower oil by solvent-free interesterification catalyzed by Lipozyme RM IM . Another method involves refluxing ethanol and behenic acid in the presence of sulphuric acid catalyst .
Molecular Structure Analysis
The molecular structure of lauryl behenate consists of 34 carbon atoms, 68 hydrogen atoms, and 2 oxygen atoms . It has no rings and 32 rotatable bonds . Its InChI representation is InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34(35)36-33-31-29-27-25-14-12-10-8-6-4-2/h3-33H2,1-2H3 .
Physical And Chemical Properties Analysis
Lauryl behenate is a solid at room temperature . It has a high molecular weight of 508.9 g/mol . Its calculated physicochemical properties include a van der Waals molecular volume of 611.70, a topological polar surface area of 26.30, and a logP value of 12.56 .
Wissenschaftliche Forschungsanwendungen
1. Kinetics and Properties in Esterification
A study by Tiwari & Sawant (2005) examined the esterification of behenic acid with fatty alcohols, including lauryl alcohol, using n-butyl benzene as a solvent. They investigated the effects of reaction temperature and catalyst loading on behenic acid conversion. The study revealed specific activation energies and physical properties like melting point, viscosity, and refractive index of the resulting esters, providing valuable insights into the chemical properties and potential applications of lauryl behenate derivatives in various industries.
2. Photoinitiated Polymerization
Research by Mateo et al. (1992) focused on the photoinitiated polymerization of lauryl acrylates using benzophenone derivatives. They conducted a photocalorimetric study and explored the impact of the long methylene chain in lauryl acrylate on the polymerization process. This research is significant for understanding how lauryl behenate can be used in polymer science, particularly in the development of new materials with specific optical and mechanical properties.
3. Enhanced Oil Recovery
A 2022 study by Ihekoronye et al. explored the use of sodium lauryl sulfate, a derivative of lauryl behenate, in enhanced oil recovery. They focused on its performance in the Niger Delta fields for medium crude oil recovery. The research highlighted how sodium lauryl sulfate improves oil production by reducing interfacial tension between surfactant slugs and trapped oil, suggesting its potential application in the petroleum industry.
4. Phase Change Material for Thermal Management
In the field of renewable energy, Veerakumar & Sreekumar (2020) investigated lauryl alcohol as a potential phase change material for thermal management in buildings. They analyzed its thermo-physical properties and chemical stability, along with its performance in a prototype test chamber. Their findings are crucial for developing sustainable building materials that efficiently manage heat transfer and storage.
5. Nanoparticle Application in Personal Care Products
Research by Joo et al. (2009) on fatty acid nanoparticles, including those made from behenic acid, highlights their potential application in personal care products. They demonstrated that behenic acid nanoparticles are stable and robust in the presence of detergents like sodium lauryl sulfate, suggesting their suitability for use in cleansing products.
Wirkmechanismus
Eigenschaften
IUPAC Name |
dodecyl docosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34(35)36-33-31-29-27-25-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDFHHUUCVKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195065 | |
| Record name | Lauryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl behenate | |
CAS RN |
42233-07-8 | |
| Record name | Lauryl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAURYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96309WU4RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



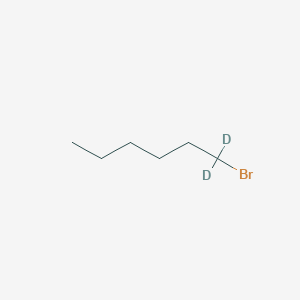
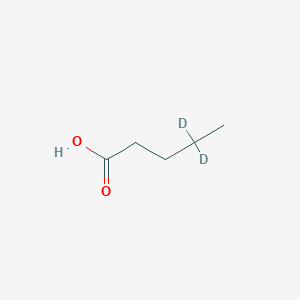
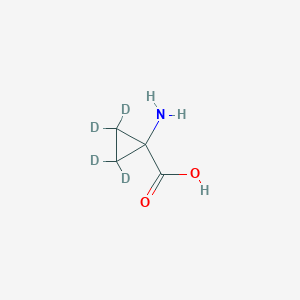

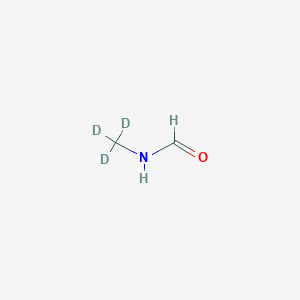



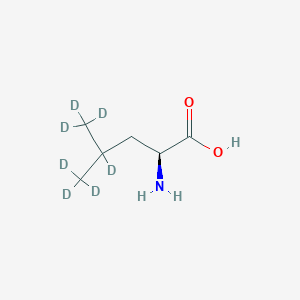
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene](/img/structure/B3044235.png)
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)

